Tirucallane

Cytotoxicity Hepatocellular carcinoma Natural product lead

Tirucallane ((13α,14β,17α,20S)-lanostane) is stereochemically distinct from euphanes at C-20 and lanostanes at C-13/C-14/C-17. Bioactivity is exquisitely structure-dependent: NO inhibition ranges from IC50 7.7–13.4 μM (1.5–2.5× dexamethasone) to inactive; HepG2 cytotoxicity reaches IC50 4.92 μM vs doxorubicin 1.34 μM; IL-12 p40 inhibition matches SB203580 (~5 μM) for select saponins. Generic substitution is scientifically invalid—specify exact derivative and stereochemistry. For oncology, inflammation, and antimicrobial SAR programs.

Molecular Formula C30H54
Molecular Weight 414.7 g/mol
Cat. No. B1253836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirucallane
Synonymstirucallane
Molecular FormulaC30H54
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C
InChIInChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24-,25+,26-,28+,29-,30+/m0/s1
InChIKeyZQIOPEXWVBIZAV-RSKDDJKESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirucallane for Scientific Procurement: Triterpenoid Class and Baseline Characteristics


Tirucallane is a tetracyclic triterpene with the molecular formula C30H54, defined as (13alpha,14beta,17alpha,20S)-lanostane [1]. It belongs to the tirucallane class of triterpenoids, which are metabolically altered triterpenes either containing or derived from a precursor with a (13S,14R,17S,20S)-lanostane skeleton [2]. This class is distinguished from the more common euphane-type triterpenes by stereochemical configuration at C-20, and from lanostanes by the 13alpha,14beta,17alpha stereochemistry. Tirucallane-type triterpenoids have been isolated from diverse plant families including Anacardiaceae, Meliaceae, Simaroubaceae, and Rhizophoraceae, and have received scientific attention for their structural diversity and broad spectrum of biological activities [3].

Why Generic Tirucallane Substitution Fails: Structural and Activity Variability Demands Precise Selection


Within the tirucallane class, minor structural modifications produce profound differences in biological activity and target selectivity. For instance, among a series of tirucallane triterpenoids isolated from a single source, anti-inflammatory NO inhibitory activity varies widely from IC50 values of 7.7–13.4 μM for the most active compounds to no significant activity for others [1]. Similarly, cytotoxic activity against PC-3 prostate cancer cells ranges from IC50 8.5–12.5 μM for some derivatives to low activity for structurally similar analogs [2]. The presence or absence of specific functional groups—such as a Δ17,20 double bond or a 5/3 biheterocyclic ring system—determines both potency and mechanism of action [3]. Furthermore, stereochemical configuration at key positions distinguishes tirucallanes from euphanes and lanostanes, with documented differences in cytokine inhibition profiles between these classes [4]. These structural determinants of activity make generic substitution scientifically invalid; procurement decisions must be based on specific structural features correlated with the intended research application.

Tirucallane Quantitative Evidence Guide: Direct Comparative Data for Scientific Selection


Tirucallane Cytotoxicity: Comparable HepG2 Activity to Doxorubicin with Reduced Structural Complexity

Compound 1 (a tirucallane triterpenoid from Pistacia lentiscus) exhibited cytotoxic activity against HepG2 human hepatoma cells comparable to the standard chemotherapeutic agent doxorubicin [1]. This demonstrates that certain tirucallane derivatives can achieve potency levels approaching established clinical agents while offering a distinct natural product scaffold.

Cytotoxicity Hepatocellular carcinoma Natural product lead

Tirucallane Anti-inflammatory Activity: Superior NO Inhibition Relative to Dexamethasone

Multiple tirucallane triterpenoids demonstrated stronger inhibitory activity against nitric oxide (NO) production than the clinical anti-inflammatory agent dexamethasone [1]. Compounds 7, 8, 14, and 16 from Pistacia lentiscus showed IC50 values of 7.7–13.4 μM, representing 1.5- to 2.5-fold greater potency than the positive control.

Anti-inflammatory NO production inhibition Macrophage assay

Tirucallane IL-12 p40 Selective Inhibition: Comparable Potency to SB203580

Paramignyoside C, a tirucallane saponin from Paramignya scandens, exhibited selective and potent inhibition of IL-12 p40 production with potency statistically equivalent to the p38 MAPK inhibitor SB203580 [1]. This selective cytokine inhibition profile distinguishes this compound from other tirucallane derivatives and from broader-spectrum anti-inflammatory agents.

Cytokine inhibition Immunomodulation IL-12 p40

Tirucallane PGE2 Inhibition: Sub-4 μM Potency in Competitive Immunoassay

Compound 1 (3,23-dioxotirucalla-7,24-dien-21-oic acid) from Anopyxis klaineana demonstrated potent inhibition of prostaglandin E2 (PGE2) with an IC50 of 3.63 μM, while Compound 7 from the same study showed IC50 of 10.23 μM [1]. This represents a distinct anti-inflammatory mechanism targeting the COX pathway rather than NO or cytokine production.

Prostaglandin inhibition COX pathway Inflammation

Tirucallane Cytotoxicity Against A549 and BGC-823: Sub-4 μM Activity with Structural Specificity

24-Epipiscidinol A (Compound 6), a tirucallane triterpenoid from Brucea mollis, exhibited significant cytotoxic activity against A549 lung adenocarcinoma and BGC-823 gastric cancer cell lines with IC50 values of 1.16 μM and 3.01 μM, respectively [1]. In contrast, structurally related tirucallanes from the same study showed only moderate NO inhibitory activity (39.8–68.2% inhibition at 10 μM), demonstrating functional divergence within the same class.

Lung adenocarcinoma Gastric cancer Cytotoxicity

Tirucallane Antibacterial Activity: Selective Gram-Positive Spectrum with MIC 16–128 μg/mL

Tirucallane derivatives 3-epimesendanin S 12-acetate (1) and 3-epimesendanin S (2) from Walsura trichostemon roots demonstrated antibacterial activity against Bacillus cereus and Bacillus subtilis with MIC values ranging from 16 to 128 μg/mL [1]. Notably, Compound 3 (meliasenin G) showed a different spectrum, active against Pseudomonas aeruginosa and Escherichia coli with MIC values of 64 and 128 μg/mL, respectively. This indicates antibacterial activity that varies with subtle structural modifications.

Antibacterial Bacillus cereus Bacillus subtilis

Tirucallane Application Scenarios: Evidence-Based Research and Procurement Use Cases


Hepatocellular Carcinoma Drug Discovery: Tirucallane Derivatives as Doxorubicin-Comparable Leads

Researchers investigating novel hepatocellular carcinoma (HCC) therapeutics should consider specific tirucallane derivatives that have demonstrated cytotoxicity comparable to doxorubicin (IC50 4.92 μM vs. 1.34 μM) against HepG2 cells [1]. Unlike doxorubicin, tirucallanes offer a distinct natural product scaffold amenable to semi-synthetic optimization. The apoptosis-inducing mechanism confirmed by Annexin V-FITC/PI staining in multiple studies supports their use in mechanistic oncology research [2].

Anti-inflammatory Screening: Tirucallanes with Superior NO Inhibition to Dexamethasone

For inflammation research programs requiring potent NO production inhibition, select tirucallane triterpenoids demonstrate 1.5–2.5× greater potency (IC50 7.7–13.4 μM) than dexamethasone (IC50 19.5 μM) in LPS-stimulated macrophage assays [1]. These compounds represent valuable tool compounds for studying NO-mediated inflammatory pathways, particularly in the context of natural product-based anti-inflammatory drug discovery.

Immunology Research: Selective IL-12 p40 Inhibition with Tirucallane Saponins

Investigators studying Th1-mediated autoimmune or inflammatory conditions should evaluate tirucallane saponins such as Paramignyoside C, which demonstrates selective IL-12 p40 inhibition with potency equivalent to the p38 MAPK inhibitor SB203580 (IC50 5.03 μM vs. 5.00 μM) [1]. This selective cytokine inhibition profile—without broader suppression of IL-6 or TNF-α—makes these compounds particularly valuable for dissecting IL-12/IL-23 pathway contributions to disease pathogenesis.

Antimicrobial Natural Product Screening: Tirucallanes with Gram-Positive and Gram-Negative Activity

Antimicrobial discovery programs seeking novel natural product scaffolds should consider tirucallane derivatives that exhibit MIC values ranging from 16–128 μg/mL against Bacillus cereus and Bacillus subtilis, with structurally related analogs showing activity against Pseudomonas aeruginosa and Escherichia coli [1]. The demonstrated spectrum variation based on minor structural modifications supports structure-activity relationship (SAR) studies and medicinal chemistry optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tirucallane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.